1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene
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Overview
Description
1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene is an organic compound that features a benzene ring substituted with a bromine atom and an ethoxy group linked to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene typically involves the bromination of 2-[2-(1,3-dioxan-2-yl)ethoxy]benzene. This can be achieved through electrophilic aromatic substitution, where bromine acts as the electrophile. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the formation of the bromonium ion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, with reagents such as sodium azide or potassium thiocyanate.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
Nucleophilic substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include hydrogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene involves its ability to participate in electrophilic aromatic substitution reactionsThe ethoxy group linked to the 1,3-dioxane ring can undergo oxidation or reduction, leading to the formation of different functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but with a dioxolane ring instead of a dioxane ring.
1-Bromo-2-(1,3-dioxan-2-yl)benzene: Lacks the ethoxy group, making it less versatile in certain reactions.
Uniqueness
1-Bromo-2-[2-(1,3-dioxan-2-yl)ethoxy]benzene is unique due to the presence of both a bromine atom and an ethoxy group linked to a 1,3-dioxane ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-[2-(2-bromophenoxy)ethyl]-1,3-dioxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c13-10-4-1-2-5-11(10)14-9-6-12-15-7-3-8-16-12/h1-2,4-5,12H,3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAILPICVPHGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCOC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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